molecular formula C18H14Cl5NO6 B13747871 Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate CAS No. 23234-97-1

Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate

Cat. No.: B13747871
CAS No.: 23234-97-1
M. Wt: 517.6 g/mol
InChI Key: UCEIZKVAZFNYMB-UHFFFAOYSA-N
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Description

Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pentachlorophenyl group, a methoxyphenyl group, and an L-serinate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pentachlorophenyl Group: This step involves the chlorination of phenol to obtain pentachlorophenol.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with a suitable nucleophile.

    Coupling with L-Serine: The final step involves the coupling of the pentachlorophenyl and methoxyphenyl groups with L-serine. This is typically achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • 4-Methoxycarbonylphenylboronic acid pinacol ester
  • 4-Methoxyphenylacetonitrile

Uniqueness

Pentachlorophenyl N-(((4-methoxyphenyl)methoxy)carbonyl)-L-serinate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Unlike similar compounds, it possesses both a pentachlorophenyl group and an L-serinate moiety, making it a versatile compound for various applications.

Properties

CAS No.

23234-97-1

Molecular Formula

C18H14Cl5NO6

Molecular Weight

517.6 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 3-hydroxy-2-[(4-methoxyphenyl)methoxycarbonylamino]propanoate

InChI

InChI=1S/C18H14Cl5NO6/c1-28-9-4-2-8(3-5-9)7-29-18(27)24-10(6-25)17(26)30-16-14(22)12(20)11(19)13(21)15(16)23/h2-5,10,25H,6-7H2,1H3,(H,24,27)

InChI Key

UCEIZKVAZFNYMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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